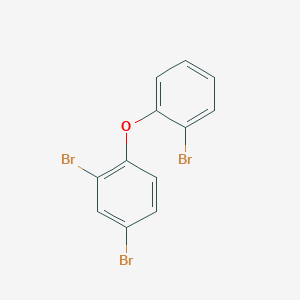

2,2',4-Tribromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dibromo-1-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBFILXLBMWOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872703 | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-75-2 | |

| Record name | 2,2′,4-Tribromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,2',4-Tribromodiphenyl Ether

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,2',4-tribromodiphenyl ether (BDE-17), a member of the polybrominated diphenyl ether (PBDE) family. This document is intended for researchers and professionals in the fields of organic synthesis, analytical chemistry, and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of 2,2',4-Tribromodiphenyl Ether

2,2',4-Tribromodiphenyl ether, with the chemical formula C₁₂H₇Br₃O, is a significant compound for toxicological and environmental research.[1] As a lower-brominated PBDE congener, its study is crucial for understanding the environmental fate and metabolic pathways of this class of flame retardants. The IUPAC name for this compound is 2,4-dibromo-1-(2-bromophenoxy)benzene.[1]

Table 1: Core Molecular Properties of 2,2',4-Tribromodiphenyl Ether

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃O | [1] |

| Molecular Weight | 406.89 g/mol | [1] |

| CAS Number | 147217-75-2 | [1] |

Synthesis via Ullmann Condensation: A Strategic Approach

The most established and versatile method for the synthesis of diaryl ethers is the Ullmann condensation.[2] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[2] The choice of starting materials is critical for the regioselective synthesis of the desired 2,2',4-isomer.

Rationale for Reactant Selection

To synthesize 2,4-dibromo-1-(2-bromophenoxy)benzene, two primary retrosynthetic pathways can be envisioned:

-

Pathway A: Coupling of 2,4-dibromophenol with a 2-halo-bromobenzene.

-

Pathway B: Coupling of 2-bromophenol with a 1-halo-2,4-dibromobenzene.

For optimal reactivity in Ullmann-type reactions, the reactivity of the aryl halide follows the order I > Br > Cl.[3] Considering the steric hindrance at the 2-position of the phenoxy ring, employing a more reactive aryl iodide is advantageous. Therefore, the reaction between 2,4-dibromophenol and 1-bromo-2-iodobenzene is the preferred synthetic route. This strategy leverages the higher reactivity of the carbon-iodine bond for the coupling reaction, while the less reactive carbon-bromine bond on the other ring remains intact.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2,2',4-tribromodiphenyl ether. Optimization may be necessary based on specific laboratory conditions.

Materials:

-

2,4-Dibromophenol

-

1-Bromo-2-iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 2,4-dibromophenol (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask.

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion (as indicated by TLC), cool the reaction mixture to room temperature. Dilute the mixture with toluene and filter to remove the insoluble inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Troubleshooting and Optimization

Low or No Product Yield:

-

Inactive Catalyst: Use a fresh, high-purity copper catalyst. The addition of a ligand, such as phenanthroline, can enhance catalyst activity.[4]

-

Low Temperature: Gradually increase the reaction temperature in 10-20 °C increments.[4]

-

Impure Reagents: Ensure all reactants and the solvent are anhydrous.[4]

Formation of Side Products:

-

Homocoupling of Aryl Halide: Use a slight excess of the phenol to favor the cross-coupling reaction.[4]

Purification of 2,2',4-Tribromodiphenyl Ether

Purification of the crude product is essential to obtain 2,2',4-tribromodiphenyl ether of high purity. A two-step purification process is typically employed.

Column Chromatography

The crude product is purified by column chromatography on silica gel.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Eluent: A gradient of hexane and ethyl acetate. A common starting point is 100% hexane, gradually increasing the polarity with ethyl acetate.

The fractions are collected and analyzed by TLC to identify those containing the pure product.

Recrystallization (Optional)

For obtaining a highly crystalline product, recrystallization can be performed.

-

Solvent System: A mixture of hexane and ethyl acetate or ethanol.

-

Procedure: Dissolve the product from the chromatography in a minimal amount of the hot solvent system. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Characterization of 2,2',4-Tribromodiphenyl Ether

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized 2,2',4-tribromodiphenyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the number of different types of protons and their neighboring environments. The aromatic region (typically 6.5-8.0 ppm) will show a complex pattern of multiplets due to the seven aromatic protons. The integration of these signals should correspond to 7H.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule.[1] The chemical shifts will be in the aromatic region (typically 110-160 ppm). Carbons attached to bromine atoms will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The most abundant peaks in this cluster will be around m/z 404, 406, 408, and 410.[1]

-

Fragmentation Pattern: Common fragmentation pathways for diaryl ethers include cleavage of the ether bond.[5] The loss of bromine atoms is also a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

-

Aromatic C-H Stretching: Peaks in the region of 3000-3100 cm⁻¹.

-

C-O-C Stretching: Strong, characteristic bands in the region of 1200-1280 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).

-

C-Br Stretching: Absorptions in the fingerprint region, typically between 500 and 700 cm⁻¹.[6]

-

Aromatic C=C Bending: Peaks in the region of 1400-1600 cm⁻¹.

Visualizing the Workflow and Logic

Synthesis Workflow

Caption: Experimental workflow for the synthesis of 2,2',4-tribromodiphenyl ether.

Characterization Logic

Sources

- 1. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4,4'-Tribromodiphenyl Ether (BDE-28)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4'-Tribromodiphenyl ether, commonly known as BDE-28, is a member of the polybrominated diphenyl ethers (PBDEs) class of compounds.[1][2] These compounds have been extensively used as flame retardants in a variety of consumer and industrial products, including plastics, textiles, and electronics.[3][4][5][6] However, their widespread use has led to their ubiquitous presence in the environment and in human tissues, raising significant concerns about their potential toxicity.[3][7][8] BDE-28, a lower-brominated congener, is of particular interest due to its detection in environmental and biological samples and its potential for bioaccumulation.[3][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of BDE-28, offering insights into its environmental fate and the analytical methodologies for its detection.

Molecular Structure and Identification

The structural arrangement of bromine atoms on the diphenyl ether backbone dictates the specific properties and behavior of each PBDE congener.

Caption: Molecular Structure of BDE-28.

BDE-28 is systematically named 2,4-dibromo-1-(4-bromophenoxy)benzene.[1][9][10] Its unique identity is registered under the CAS Number 41318-75-6.[1][9][10][11][12][13][14]

Core Physicochemical Properties

The physical and chemical characteristics of BDE-28 are fundamental to understanding its distribution, persistence, and biological interactions. A summary of these properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃O | [9][10][11][12][14][15][16] |

| Molecular Weight | 406.90 g/mol | [9][10][11][15] |

| Appearance | Solid | [11] |

| Melting Point | 63-66 °C | [11][16][17] |

| Boiling Point | 370 °C | [11][16] |

| Vapor Pressure | 1.64 x 10⁻⁵ mm Hg | [18] |

| Water Solubility | 70 µg/L | [18] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.94 | [18] |

| Henry's Law Constant | 5.03331 x 10⁻⁵ atm m³/mol | [18] |

These properties highlight BDE-28 as a lipophilic compound with low water solubility and a low vapor pressure, characteristics that contribute to its persistence in the environment and its tendency to bioaccumulate in fatty tissues.[3][5]

Experimental Determination of Physicochemical Properties

The accurate determination of BDE-28's properties relies on robust analytical methodologies. The choice of method is dictated by the property being measured and the matrix in which the compound is found.

Chromatographic Analysis: The Cornerstone of Quantification

Gas chromatography (GC) coupled with a sensitive detector is the primary technique for the separation and quantification of BDE-28 in various matrices.

Workflow for BDE-28 Analysis in Environmental Samples:

Caption: Generalized workflow for the analysis of BDE-28.

Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction: The choice of extraction technique is critical and matrix-dependent.

-

Soxhlet extraction is a classic and exhaustive method suitable for solid samples like sediment and tissue. The solvent choice (e.g., a mixture of hexane and acetone) is based on the polarity of BDE-28.

-

Liquid-liquid extraction (LLE) is employed for aqueous samples, using a water-immiscible solvent like hexane to partition BDE-28 from the water phase.[19]

-

Solid-phase extraction (SPE) offers a more modern and often faster alternative, where BDE-28 is adsorbed onto a solid sorbent and then eluted with a small volume of solvent.[20] This method is particularly useful for concentrating analytes from large volumes of water.

-

-

Cleanup: Crude extracts invariably contain co-extracted matrix components (e.g., lipids, humic acids) that can interfere with GC analysis.[21]

-

Gel permeation chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids.

-

Silica gel or Florisil chromatography is used to separate analytes from other interfering compounds based on polarity.[21]

-

-

Instrumental Analysis (GC-MS):

-

Gas Chromatography: A capillary column (e.g., DB-5ms) is typically used to separate BDE-28 from other PBDE congeners and matrix components. The temperature program of the GC oven is optimized to achieve good resolution of the target analytes.[19]

-

Mass Spectrometry (MS): The mass spectrometer serves as a highly selective and sensitive detector. Electron capture negative ionization (ECNI) is often preferred for halogenated compounds like PBDEs due to its high sensitivity.[22][23] Selected ion monitoring (SIM) is employed to enhance selectivity and lower detection limits by monitoring only the characteristic ions of BDE-28.

-

Chemical Reactivity and Environmental Fate

The chemical stability of the diphenyl ether linkage and the carbon-bromine bonds contribute to the persistence of BDE-28 in the environment.[3] While generally resistant to degradation, some transformation processes can occur.

-

Photolysis: In the presence of ultraviolet light, BDE-28 can undergo reductive debromination, where bromine atoms are sequentially removed. This process can lead to the formation of lower-brominated and potentially more toxic diphenyl ethers.

-

Biodegradation: Microbial degradation of BDE-28 is generally slow under environmental conditions. The high degree of bromination and the lipophilic nature of the molecule hinder enzymatic attack.

The combination of its physicochemical properties—low water solubility, high lipophilicity, and resistance to degradation—results in the long-range transport and bioaccumulation of BDE-28 in food webs.[5][6]

Conclusion

A thorough understanding of the physical and chemical properties of BDE-28 is paramount for assessing its environmental risk, understanding its toxicological profile, and developing effective analytical methods for its monitoring. The inherent stability and lipophilicity of this compound underscore its persistence and potential for bioaccumulation. The methodologies outlined in this guide provide a framework for the accurate and reliable quantification of BDE-28, which is essential for ongoing research into its environmental fate and health effects.

References

-

BDE-28 (Compound) - Exposome-Explorer - IARC. [Link]

-

Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - NCBI. [Link]

-

2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem. [Link]

-

BDE 28: CAS # 41318-75-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC & EZLC Online Software Suite. [Link]

-

Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC - PubMed Central. [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

PBDE-28 - EWG || Human Toxome Project. [Link]

-

Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PubMed Central. [Link]

-

Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA. [Link]

-

Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. [Link]

-

Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples - EPA. [Link]

-

Chemical and physical properties of three commercial mixtures of PBDEs - ResearchGate. [Link]

-

Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method | Request PDF - ResearchGate. [Link]

-

Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated d - CORE. [Link]

-

BDE 028 (2,4,4'-Tribromodiphenyl ether) - Biomonitoring California - CA.gov. [Link]

-

The toxicology of three commercial Polybrominated diphenyl oxide (ether) flame retardants | Request PDF - ResearchGate. [Link]

-

Physical and chemical properties for some PBDE congener groups - ResearchGate. [Link]

-

Pentabromodiphenyl Ether - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - Agency for Toxic Substances and Disease Registry. [Link]

-

Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC - PubMed Central. [Link]

-

TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS - Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

-

2,4,4'-TRIBROMODIPHENYL ETHER (BDE-028) SOLUTION - ChemBK. [Link]

-

Polybrominated diphenyl ethers - Wikipedia. [Link]

Sources

- 1. Exposome-Explorer - BDE-28 (Compound) [exposome-explorer.iarc.fr]

- 2. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 3. ewg.org [ewg.org]

- 4. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BDE 28 | CymitQuimica [cymitquimica.com]

- 10. 2,4,4'-Tribromodiphenyl ether (BDE-28) 50 µg/mL in Nonane [lgcstandards.com]

- 11. echemi.com [echemi.com]

- 12. ez.restek.com [ez.restek.com]

- 13. biomonitoring.ca.gov [biomonitoring.ca.gov]

- 14. CAS 41318-75-6: BDE 28 | CymitQuimica [cymitquimica.com]

- 15. isotope.com [isotope.com]

- 16. chembk.com [chembk.com]

- 17. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pjoes.com [pjoes.com]

- 20. Development of an analytical method to quantify PBDEs, OH-BDEs, HBCDs, 2,4,6-TBP, EH-TBB, and BEH-TEBP in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. atsdr.cdc.gov [atsdr.cdc.gov]

- 22. epa.gov [epa.gov]

- 23. files01.core.ac.uk [files01.core.ac.uk]

environmental occurrence and fate of 2,2',4-tribromodiphenyl ether

An In-Depth Technical Guide on the Environmental Occurrence and Fate of 2,2',4-Tribromodiphenyl Ether (BDE-17)

Abstract

2,2',4-Tribromodiphenyl ether (BDE-17) is a constituent of commercial polybrominated diphenyl ether (PBDE) flame retardant mixtures, which have been widely used in a variety of consumer and industrial products. Due to its persistence, potential for bioaccumulation, and toxicity, BDE-17 is now a ubiquitous environmental contaminant. This technical guide provides a comprehensive overview for researchers and environmental scientists on the sources, environmental occurrence, fate, and transport of BDE-17. We delve into its physicochemical properties which govern its environmental behavior, leading to its presence in matrices ranging from air and water to sediments and biota. Key transformation processes, including abiotic photodegradation and biotic microbial degradation, are discussed in detail. The guide also outlines a standard, self-validating analytical workflow for the detection and quantification of BDE-17 in environmental samples, emphasizing the causality behind methodological choices.

Introduction to 2,2',4-Tribromodiphenyl Ether (BDE-17)

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants (BFRs) that have been extensively added to polymers used in electronics, textiles, and furniture to inhibit combustion.[1] These compounds are not chemically bound to the polymer matrix and can leach into the environment throughout a product's lifecycle. BDE-17 is a lower-brominated congener found in the commercial "PentaBDE" mixture. Although the production of PentaBDE and another mixture, OctaBDE, ceased in 2004 by major manufacturers and they were listed under the Stockholm Convention on Persistent Organic Pollutants (POPs), a vast reservoir of these chemicals exists in products still in use and in landfills.[2]

The primary concern with lower-brominated congeners like BDE-17 stems from their increased bioavailability and potential for bioaccumulation compared to their more heavily brominated counterparts.[2] Furthermore, higher-brominated PBDEs, such as the fully brominated decaBDE (BDE-209), can degrade in the environment to form more toxic and bioaccumulative lower-brominated congeners, including BDE-17.[1][2][3]

Physicochemical Properties

The environmental partitioning and fate of BDE-17 are dictated by its inherent physicochemical properties. Its low water solubility and high octanol-water partition coefficient (Kow) signify a strong tendency to sorb to organic matter in soil and sediment and to accumulate in the fatty tissues of organisms.

Table 1: Physicochemical Properties of 2,2',4-Tribromodiphenyl Ether (BDE-17)

| Property | Value | Source |

| Molecular Formula | C₁₂H₇Br₃O | PubChem[4] |

| Molecular Weight | 406.89 g/mol | PubChem[4] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.5 | PubChem[4] |

| Vapor Pressure | ~2.20 x 10⁻⁶ mm Hg at 25°C (for tetra-BDE) | HSDB[5] |

| Water Solubility | Low (hydrophobic) | Inferred from high Log Kow |

Sources and Environmental Release

BDE-17 is not produced commercially as a single congener but enters the environment as a component of the PentaBDE technical mixture and as a degradation product of higher-brominated BDEs. The primary pathways of release include:

-

Volatilization and Leaching: Slow release from consumer products (e.g., polyurethane foam in furniture, electronics casings) into indoor air and dust, which is subsequently transported outdoors.

-

Manufacturing Emissions: Historical emissions from facilities producing PBDEs or incorporating them into products.

-

Waste Disposal: Leaching from landfills and emissions from the incineration or recycling of electronic and other waste.[6]

-

Wastewater and Sludge: Presence in wastewater treatment plant effluent and the subsequent application of contaminated biosolids to agricultural land.[5]

-

Degradation of Higher BDEs: Environmental transformation of more heavily brominated congeners, like BDE-209, into lower-brominated forms such as BDE-17.[3]

Environmental Occurrence

As a persistent and mobile compound, BDE-17 has been detected in virtually all environmental compartments across the globe.

-

Atmosphere: BDE-17 is found in both the gas and particulate phases in the atmosphere. This allows for significant long-range atmospheric transport, leading to its detection in remote regions like the Arctic.[7]

-

Aquatic Systems: Due to its hydrophobicity, BDE-17 concentrations are generally low in the water column but are significantly elevated in sediments, which act as a major environmental sink.[8] A study of surface waters across China found that concentrations of BDE-47 (a related tetra-BDE) were higher in lakes than in rivers.[9][10]

-

Soils and Sediments: Sediments in rivers and lakes, particularly those near urban or industrial areas, often show high concentrations of BDE-17 and other PBDEs.[3] Anaerobic conditions in these sediments can facilitate the degradation of higher BDEs, potentially increasing the relative abundance of BDE-17.[8]

-

Biota: The lipophilic nature of BDE-17 leads to its bioaccumulation in organisms. It is readily absorbed and stored in fatty tissues, resulting in its biomagnification through aquatic and terrestrial food webs.[11][12] It has been detected in a wide range of wildlife, including fish, marine mammals, and birds, as well as in human tissues, blood, and breast milk.[13]

Table 2: Examples of Reported Concentrations of BDE Congeners in Environmental Matrices

| Matrix | Congener | Concentration Range | Location | Source |

| Surface Water | BDE-47 | 0.58 - 2.56 ng/L | China | [9][10] |

| Sewage Sludge | Tetra-BDEs | 19.8 - 128 µg/kg dry matter | Switzerland | [5] |

| Lake Sediments | BDE-17 | Detected as a debromination product | Boreal Lake | [3] |

| Human Cord Blood | BDE-47 | Median: 11.2 ng/g lipid | - | [5] |

Environmental Fate and Transport

The ultimate fate of BDE-17 in the environment is determined by a complex interplay of transport, partitioning, and degradation processes.

Caption: Environmental pathways of BDE-17 from sources to fate processes.

Abiotic Degradation: Photolysis

Photodegradation, or photolysis, is a primary abiotic pathway for the breakdown of PBDEs.[1] Exposure to ultraviolet (UV) radiation, particularly from sunlight, can induce reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure.[6] This process transforms BDE-17 into di- and mono-brominated diphenyl ethers. The debromination of an ortho-bromine substituent (a bromine atom next to the ether linkage) can also lead to the formation of more toxic polybrominated dibenzofurans (PBDFs).[14]

Biotic Degradation

Microbial activity is crucial for the degradation of BDE-17, especially in environments with low light penetration, such as sediments.

-

Anaerobic Reductive Debromination: In anoxic environments like deep sediments, certain anaerobic bacteria can use PBDEs as electron acceptors in their respiratory processes.[8] This results in reductive debromination, which is a significant pathway for the transformation of higher-brominated congeners into lower-brominated ones like BDE-17, and for the further degradation of BDE-17 itself.[3][15]

-

Aerobic Degradation: In the presence of oxygen, some bacteria and fungi can degrade BDE-17.[16] This process is generally slower than anaerobic debromination. The primary mechanism often involves hydroxylation, where a hydroxyl (-OH) group is added to the aromatic ring, followed by cleavage of the ether bond.[17] For example, the white-rot fungus Phanerochaete chrysosporium has been shown to degrade BDE-47 through the action of its extracellular enzymes.[18]

Bioaccumulation and Biomagnification

With a high log Kow, BDE-17 is highly lipophilic, meaning it preferentially accumulates in the fatty tissues of living organisms.[13] This process, known as bioaccumulation, can lead to concentrations within an organism that are many times higher than in the surrounding environment. As smaller organisms are consumed by larger ones, the BDE-17 is transferred and becomes progressively more concentrated at higher trophic levels. This biomagnification can lead to significant body burdens in top predators, including humans, marine mammals, and birds of prey.[11][12]

Analytical Methodologies

The accurate quantification of BDE-17 in complex environmental matrices requires a robust, multi-step analytical protocol. The goal is to isolate the target analyte from interfering substances and measure it with high sensitivity and selectivity. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard technique.

Caption: Standard analytical workflow for the determination of BDE-17.

Experimental Protocol: Analysis of BDE-17 in Sediment

This protocol describes a self-validating system for the quantification of BDE-17. The inclusion of isotopically labeled internal standards is critical for trustworthiness, as it corrects for analyte loss during the complex extraction and cleanup process.

-

Sample Preparation:

-

Homogenize the freeze-dried sediment sample to ensure uniformity.

-

Weigh approximately 5-10 grams of the homogenized sample into an extraction thimble.

-

Causality: Homogenization is essential for obtaining a representative subsample, which is fundamental for accurate and reproducible results.

-

-

Internal Standard Spiking:

-

Fortify the sample with a known amount of a ¹³C-labeled BDE-17 standard.

-

Causality: The labeled standard behaves identically to the native BDE-17 throughout the procedure. By measuring the recovery of this standard at the end, one can accurately correct for any losses of the native analyte during extraction and cleanup, ensuring high trustworthiness of the final concentration value.

-

-

Extraction:

-

Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a nonpolar solvent mixture like hexane/dichloromethane (1:1 v/v).

-

Causality: The high temperature and pressure of PLE or the continuous cycling of fresh solvent in Soxhlet extraction are highly efficient at desorbing the hydrophobic BDE-17 from the sediment's organic matter matrix.

-

-

Cleanup and Fractionation:

-

Concentrate the raw extract and pass it through a multi-layer silica gel column containing layers of activated silica, neutral silica, and acidic silica.

-

Elute the column with hexane followed by a mixture of hexane and dichloromethane.

-

Causality: This step is crucial for removing co-extracted interfering compounds. Acidic silica removes lipids and other biogenic material that would otherwise interfere with the chromatographic analysis. Different layers and solvent polarities help to separate the PBDEs from other persistent organic pollutants like PCBs.

-

-

Instrumental Analysis:

-

Concentrate the final cleaned extract to a small volume (e.g., 100 µL).

-

Inject an aliquot into a high-resolution gas chromatograph coupled to a mass spectrometer (HRGC-HRMS or GC-MS/MS), often operated in electron capture negative ionization (ECNI) mode.

-

Causality: GC separates the different PBDE congeners based on their boiling points and polarity. The ECNI-MS is highly sensitive and selective for halogenated compounds like BDE-17, allowing for detection at trace levels (parts-per-trillion) while minimizing interference from other compounds in the sample.

-

Conclusion

2,2',4-tribromodiphenyl ether (BDE-17) is a persistent and bioaccumulative environmental contaminant of global concern. Its presence in the environment is a legacy of the widespread use of PentaBDE flame retardants and is continually supplemented by the environmental degradation of higher-brominated congeners. Governed by its hydrophobic nature, BDE-17 partitions into sediment and biota, where it undergoes slow degradation and biomagnifies through food webs. Understanding its environmental fate and the pathways of transformation is critical for assessing the long-term risks posed by the entire class of PBDEs. Continued monitoring using sensitive and robust analytical methods is essential for tracking its environmental trends and evaluating the effectiveness of global regulations.

References

- Toxicological Effects and Mechanisms of 2,2′,4,4′-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms. MDPI.

- Bioaccumulation and behavioral effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47)

- Occurrence and ecological risk assessment of 2,2',4,4'-tetrabromodiphenyl ether and decabromodiphenyl ether in surface w

- Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms. PubMed.

- Microbial Degradation of Polybrominated Diphenyl Ethers: Current and Future.

- Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental F

- Tetrabromodiphenyl Ether | C12H6Br4O. PubChem.

- Occurrence and ecological risk assessment of 2,2′,4,4′-tetrabromodiphenyl ether and decabromodiphenyl ether in surface waters across China.

- Probing the debromination of the flame retardant decabromodiphenyl ether in sediments of a boreal lake.

- 2,2',4-Tribromodiphenyl ether | C12H7Br3O. PubChem.

- Photodegradation of 2,2',4,4'-tetrabromodiphenyl ether in nonionic surfactant solutions. PubMed.

- Assessing the environmental fate of chemicals of emerging concern: A case study of the polybrominated diphenyl ethers.

- Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH.

- The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model. PubMed Central.

- Biodegradation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) by Phanerochaete chrysosporium in the presence of Cd2+.

- Microbial communities associated with anaerobic degradation of polybrominated diphenyl ethers in river sediment. PubMed.

- Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermedi

- [Aerobic microbial degradation of 2,2',4,4'-tetrabromin

Sources

- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The environmental fate of polybrominated diphenyl ethers (PBDEs) in western Taiwan and coastal waters: evaluation with a fugacity-based model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,2',4-Tribromodiphenyl ether | C12H7Br3O | CID 14274807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrabromodiphenyl Ether | C12H6Br4O | CID 22833475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photodegradation of 2,2',4,4'-tetrabromodiphenyl ether in nonionic surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Temporal Trends of Legacy and Current-Use Halogenated Flame Retardants in Lake Ontario in Relation to Atmospheric Loadings, Sources, and Environmental Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Occurrence and ecological risk assessment of 2,2',4,4'-tetrabromodiphenyl ether and decabromodiphenyl ether in surface waters across China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Toxicological Effects and Mechanisms of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47) on Marine Organisms [pubmed.ncbi.nlm.nih.gov]

- 13. Bioaccumulation and behavioral effects of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) in perinatally exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photodegradation of 2,4,4'-tribrominated diphenyl ether in various surfactant solutions: kinetics, mechanisms and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Microbial communities associated with anaerobic degradation of polybrominated diphenyl ethers in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Aerobic microbial degradation of 2,2',4,4'-tetrabrominated diphenyl ether] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Endocrine and Neurological Disruptor: A Toxicological Profile of BDE-28

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,4,4'-tribromodiphenyl ether (BDE-28), a congener of the polybrominated diphenyl ether (PBDE) class of flame retardants, has emerged as a persistent organic pollutant of significant concern to human health. Although phased out in many regions, its environmental ubiquity and bioaccumulative nature result in continued human exposure, primarily through ingestion of contaminated dust and food.[1][2] This technical guide provides a comprehensive toxicological profile of BDE-28, with a focus on its molecular mechanisms of action and adverse effects on human health. We delve into the intricate pathways through which BDE-28 exerts its neurotoxic and endocrine-disrupting properties, supported by experimental evidence and field-proven insights. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the health impacts of BDE-28 and developing strategies for mitigation and therapeutic intervention.

Introduction: The Persistent Threat of BDE-28

Polybrominated diphenyl ethers (PBDEs) were extensively used as additive flame retardants in a wide array of consumer and industrial products, including furniture foam, electronics, and textiles.[1] BDE-28 is a lower-brominated congener frequently detected in environmental and biological samples.[3] Its lipophilic nature facilitates its accumulation in fatty tissues, leading to long-term persistence in the human body.[1] The primary routes of human exposure to BDE-28 are through the ingestion of contaminated indoor dust and consumption of contaminated food, particularly those with high-fat content.[1][2] Due to its demonstrated toxicity in animal studies and its detection in human tissues, including blood, breast milk, and adipose tissue, BDE-28 was withdrawn from the U.S. market in 2005.[1] However, its persistence in the environment ensures that human exposure will continue for the foreseeable future, necessitating a thorough understanding of its toxicological profile.

Physicochemical Properties and Toxicokinetics

BDE-28 is an organic compound belonging to the class of bromodiphenyl ethers, characterized by two benzene rings linked by an ether bond and substituted with three bromine atoms. Like other PBDEs, BDE-28 is lipophilic, which governs its environmental fate and biological disposition.

Metabolism: The metabolism of BDE-28 is a critical aspect of its toxicology, as its metabolites can exhibit greater toxicity than the parent compound. In the body, BDE-28 can undergo hydroxylation to form hydroxylated PBDEs (OH-PBDEs), such as 2-OH-BDE-28.[3] This biotransformation is a key area of research, as these metabolites have been shown to be more potent in eliciting toxic effects.[3]

Excretion: The excretion of BDE-28 and its metabolites is generally slow due to their lipophilicity. Studies have shown that PBDE congeners are not typically found in urine but can be detected in perspiration, suggesting this may be a minor route of elimination.[4]

Human Health Effects: A Focus on Neurotoxicity and Endocrine Disruption

The primary health concerns associated with BDE-28 exposure are its effects on the developing nervous system and the endocrine system. The structural similarity of PBDEs to endogenous hormones, particularly thyroid hormones, is a key factor in their endocrine-disrupting capabilities.

Neurotoxicity

Developmental neurotoxicity is a major concern with PBDE exposure, and BDE-28 is implicated in these adverse effects.[5][6] Both in vivo and in vitro studies have demonstrated that BDE-28 and other PBDEs can impair neurodevelopment, leading to long-lasting behavioral changes.[5][6]

Mechanisms of Neurotoxicity:

-

Oxidative Stress and Apoptosis: BDE-28 and its metabolites can induce the production of reactive oxygen species (ROS), leading to oxidative stress in neuronal cells.[3][7] This oxidative stress can damage cellular components, including DNA, and trigger apoptotic pathways, resulting in neuronal cell death.[3][7][8]

-

Disruption of Calcium Homeostasis: Calcium signaling is crucial for numerous neuronal functions, including neurotransmitter release and synaptic plasticity. BDE-28 has been shown to disrupt intracellular calcium homeostasis, which can lead to excitotoxicity and neuronal dysfunction.[9][10]

-

Alteration of Neurotransmitter Systems: Evidence suggests that PBDEs can interfere with various neurotransmitter systems, including the dopaminergic and cholinergic systems.[7][11] This interference can contribute to the behavioral abnormalities observed after PBDE exposure.

Endocrine Disruption

BDE-28 is a recognized endocrine-disrupting chemical (EDC), primarily affecting the thyroid hormone system.[1][12][13] Thyroid hormones are essential for normal brain development, metabolism, and growth.

Mechanisms of Endocrine Disruption:

-

Interaction with Thyroid Hormone Receptors: BDE-28 and its hydroxylated metabolites can bind to thyroid hormone receptors (TRs), potentially acting as agonists or antagonists.[12][14] While some studies suggest BDE-28 has a lower binding affinity for TRα compared to other congeners, its presence in mixtures with other EDCs could lead to additive or synergistic effects.[12]

-

Disruption of Thyroid Hormone Transport: BDE-28 can interfere with the transport of thyroid hormones in the bloodstream by competing with thyroxine (T4) for binding to transport proteins like thyroxine-binding globulin (TBG).[1] This can alter the levels of free, biologically active thyroid hormones.

-

Effects on Thyroid Hormone Metabolism: PBDEs can induce the activity of enzymes involved in the metabolism and clearance of thyroid hormones, such as UDP-glucuronosyltransferases (UGTs), leading to decreased circulating levels of T4.[5][9]

Other Health Effects

-

Reproductive and Developmental Toxicity: Studies have linked PBDE exposure to adverse reproductive outcomes in both males and females. In males, exposure has been associated with reduced sperm motility and increased abnormal sperm morphology.[15]

-

Potential Carcinogenicity: While the evidence is still developing, some studies suggest a potential link between PBDE exposure and an increased risk of certain cancers, such as thyroid cancer.[16]

Quantitative Toxicological Data

The following table summarizes available dose-response data for BDE-28 and related PBDEs from in vitro studies. It is important to note that data specifically for BDE-28 is limited, and often studies use mixtures or other congeners.

| Endpoint | Test System | BDE Congener(s) | Effect Concentration | Reference |

| Neurotoxicity | ||||

| Reduced Neurite Outgrowth | Human Neural Progenitor Cells | BDE-99 | ~40% decrease at 0.1 µM | |

| Apoptosis | Human Neuroblastoma Cells | BDE-47/BDE-99 | Synergistic effects at low concentrations of BDE-47 | |

| Endocrine Disruption | ||||

| Thyroid Hormone Disruption | Pregnant Women (observational study) | BDE-28 & BDE-47 | 4-8% increase in maternal T3 & T4 per 10-fold increase in serum concentration |

Experimental Protocols

Quantification of BDE-28 in Human Serum by GC-MS

This protocol outlines a standard method for the extraction and quantification of BDE-28 from human serum samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Human serum sample (1 mL)

-

Formic acid

-

iso-octane

-

Florisil solid-phase extraction (SPE) column

-

13C-labeled BDE-28 internal standard

-

GC-MS system

Procedure:

-

Sample Preparation:

-

To 1 mL of human serum, add a known amount of 13C-labeled BDE-28 internal standard.

-

Add formic acid and vortex for 30 seconds to precipitate proteins.

-

-

Extraction:

-

Add 2 mL of iso-octane and shake mechanically for 30 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Collect the upper organic layer containing the PBDEs.

-

-

Cleanup:

-

Pass the extract through a Florisil SPE column to remove interfering substances.

-

Elute the PBDEs from the column with an appropriate solvent.

-

-

Analysis:

-

Concentrate the eluate to a final volume of approximately 100 µL.

-

Inject 1 µL of the concentrated extract into the GC-MS system.

-

Quantify BDE-28 based on the response of the native analyte relative to the 13C-labeled internal standard.

-

In Vitro Neurotoxicity Assessment using Primary Neuronal Cultures

This protocol describes a general method for assessing the neurotoxicity of BDE-28 using primary neuronal cultures.

Materials:

-

Primary neurons (e.g., rat cortical or hippocampal neurons)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27)

-

Poly-D-lysine coated culture plates

-

BDE-28 stock solution in a suitable solvent (e.g., DMSO)

-

Reagents for assessing cell viability (e.g., MTT, LDH assay) and neurite outgrowth (e.g., immunocytochemistry for β-III tubulin)

Procedure:

-

Cell Culture:

-

Compound Exposure:

-

After allowing the neurons to adhere and extend neurites (typically 24-48 hours), expose the cultures to various concentrations of BDE-28.

-

Include a vehicle control (solvent only) group.

-

-

Assessment of Neurotoxicity:

-

Cell Viability: After the desired exposure period (e.g., 24, 48, or 72 hours), assess cell viability using a standard assay such as the MTT or LDH assay.

-

Neurite Outgrowth: Fix the cells and perform immunocytochemistry using an antibody against a neuronal marker like β-III tubulin. Capture images using a high-content imaging system and quantify neurite length and branching.

-

-

Data Analysis:

-

Calculate the IC50 value for cell viability.

-

Analyze the dose-dependent effects of BDE-28 on neurite outgrowth parameters.

-

Visualization of Toxicological Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in BDE-28-induced toxicity.

BDE-28 Induced Oxidative Stress and Apoptosis

Caption: BDE-28 induces oxidative stress, leading to mitochondrial dysfunction and apoptosis.

BDE-28 and Disruption of Thyroid Hormone Signaling

Caption: BDE-28 disrupts thyroid hormone signaling by competing for transport proteins and binding to receptors.

Conclusion and Future Directions

BDE-28 poses a significant and persistent threat to human health, particularly during critical windows of development. Its ability to induce neurotoxicity through oxidative stress and disruption of calcium signaling, and to interfere with the endocrine system by mimicking and antagonizing thyroid hormones, underscores the need for continued research and regulatory vigilance. Future research should focus on elucidating the specific dose-response relationships for BDE-28, particularly at low, environmentally relevant concentrations. Further investigation into the synergistic effects of BDE-28 with other environmental contaminants is also crucial for a comprehensive risk assessment. For drug development professionals, understanding the molecular targets of BDE-28 could open avenues for the development of therapeutic strategies to mitigate its adverse health effects. A deeper understanding of the mechanisms of BDE-28 toxicity will be paramount in protecting public health from this pervasive environmental toxicant.

References

-

EWG Human Toxome Project. PBDE-28. [Link]

-

Sheikh, I. A., Zughaibi, T. A., Beg, M. A., Macha, M. A., & Alharthy, S. A. (2023). An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. Toxics, 11(2), 163. [Link]

-

Ren, X., Guo, L., Gao, Y., Zhang, Y., & Li, J. (2024). Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. International Journal of Molecular Sciences, 25(8), 4260. [Link]

-

García, G. B., & Ramos, L. (2021). Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies. International journal of molecular sciences, 22(23), 12833. [Link]

-

Costa, L. G., & Giordano, G. (2007). Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants. NeuroToxicology, 28(6), 1047–1067. [Link]

-

Costa, L. G., de Laat, R., Dao, K., Pellacani, C., & Giordano, G. (2014). A mechanistic view of polybrominated diphenyl ether (PBDE) developmental neurotoxicity. Toxicology letters, 230(2), 282–294. [Link]

-

Klinčić, D., Herceg Romanić, S., & Dvoršćak, M. (2019). Determination of polybrominated diphenyl ethers in human serum by gas chromatography – inductively coupled plasma mass spectrometry. Journal of Analytical Atomic Spectrometry, 34(1), 136-144. [Link]

-

Vuong, A. M., Webster, G. M., Yolton, K., Braun, J. M., Lanphear, B. P., & Chen, A. (2020). A Review of the Association between Exposure to Flame Retardants and Thyroid Function. Current environmental health reports, 7(3), 249–264. [Link]

-

Stapleton, H. M., Eagle, S., Anthopolos, R., Wolkin, A., & Miranda, M. L. (2011). The Role of Polybrominated Diphenyl Ethers in Thyroid Carcinogenesis: Is It a Weak Hypothesis or a Hidden Reality? From Facts to New Perspectives. Environmental health perspectives, 119(12), 1645–1649. [Link]

-

Giordano, G., & Costa, L. G. (2011). Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies. Methods in molecular biology (Clifton, N.J.), 758, 13–27. [Link]

-

Roy-Lafontaine, V., & Scheringer, M. (2019). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. Toxics, 7(4), 57. [Link]

-

Goshi, N., De la Cruz, S., Se-In, S., Lein, P. J., & Schaffer, D. V. (2024). Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia. Perspectives on Integrative Medicine, 5(1), 1-13. [Link]

-

Bradner, J. M., Suragh, T. A., Wilson, W. W., & Caudle, W. M. (2013). Exposure to the Polybrominated Diphenyl Ether Mixture DE-71 Damages the Nigrostriatal Dopamine System. Toxicological sciences : an official journal of the Society of Toxicology, 133(1), 143–154. [Link]

-

Zhou, T., Taylor, M. M., DeVito, M. J., & Crofton, K. M. (2002). Developmental Exposure to Brominated Diphenyl Ethers Results in Thyroid Hormone Disruption. Toxicological Sciences, 66(1), 105–116. [Link]

-

He, P., Wang, A., Xia, T., Gao, P., Niu, Q., Guo, L., ... & Chen, X. (2015). PBDEs-induced toxicity is associated with apoptosis. Journal of hazardous materials, 299, 15-23. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Johnson, P. I., Altshul, L., & Hauser, R. (2010). Mechanisms of Male Reproductive Toxicity of Polybrominated Diphenyl Ethers. Toxics, 8(10), 285. [Link]

-

Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., Krause, G., ... & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption. Environmental health perspectives, 118(4), 572–578. [Link]

-

Giordano, G., Kavanagh, T. J., & Costa, L. G. (2008). Neurotoxicity of a polybrominated diphenyl ether mixture (DE-71) in mouse neurons and astrocytes is modulated by intracellular glutathione levels. Toxicology and applied pharmacology, 232(2), 266–274. [Link]

-

Pellacani, C., Tagliaferri, S., Caglieri, A., Goldoni, M., Giordano, G., Mutti, A., & Costa, L. G. (2015). The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice. Toxicology and applied pharmacology, 284(1), 121–128. [Link]

-

Genuis, S. J., Beesoon, S., Birkholz, D., & Lobo, R. A. (2012). Human Excretion of Polybrominated Diphenyl Ether Flame Retardants: Blood, Urine, and Sweat Study. BioMed research international, 2012, 367608. [Link]

-

van der Ven, L. T., van de Kuil, T., Leonards, P. E., Slob, W., Lilienthal, H., Litens, S., ... & Vos, J. G. (2008). A 28-day oral dose toxicity study in Wistar rats enhanced to detect endocrine effects of decabromodiphenyl ether (decaBDE). Toxicology letters, 179(1), 6–14. [Link]

-

Zhang, Y., Wang, Y., Zhang, Y., Zhang, Y., & Song, M. (2021). Oxidative stress activates the Nrf2-mediated antioxidant response and P38 MAPK pathway: A possible apoptotic mechanism induced by BDE-47 in rainbow trout (Oncorhynchus mykiss) gonadal RTG-2 cells. Ecotoxicology and environmental safety, 225, 112773. [Link]

-

Vuong, A. M., Braun, J. M., Webster, G. M., Zoeller, R. T., Hoofnagle, A. N., Sjödin, A., ... & Chen, A. (2018). Effects of Polybrominated Diphenyl Ethers on Child Cognitive, Behavioral, and Motor Development. Toxics, 6(4), 60. [Link]

-

Tagliaferri, S., Caglieri, A., Goldoni, M., Pinelli, S., Alinovi, R., Poli, D., ... & Costa, L. G. (2010). Low concentrations of the brominated flame retardants BDE-47 and BDE-99 induce synergistic oxidative stress-mediated neurotoxicity in human neuroblastoma cells. Toxicology in vitro : an international journal published in association with BIBRA, 24(1), 116–122. [Link]

-

Dingemans, M. M., Heusinkveld, H. J., de Groot, A., van den Berg, M., & Westerink, R. H. (2010). Calcium-related processes involved in the inhibition of depolarization-evoked calcium increase by hydroxylated PBDEs in PC12 cells. Toxicological sciences : an official journal of the Society of Toxicology, 114(2), 302–309. [Link]

-

Shimadzu Corporation. (2013). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and Quantitation System with a Database. [Link]

-

Wang, Y., Li, Y., Hu, Y., Zheng, J., & Liu, W. (2018). The potential association of polybrominated diphenyl ether concentrations in serum to thyroid function in patients with abnormal thyroids: a pilot study. Annals of palliative medicine, 7(Suppl 3), S189–S197. [Link]

-

Son, S. M., Kim, H. G., & Choi, K. C. (2016). Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways?. Journal of signal transduction, 2016, 7926395. [Link]

-

Masjosthusmann, S., Blum, J., Bartmann, K., Dolde, X., Holzer, A. K., Stürzl, L. C., ... & Fritsche, E. (2020). Establishment of an a priori protocol for the implementation and interpretation of an in-vitro testing battery for the assessment of developmental neurotoxicity. EFSA Supporting Publications, 17(12), 1978E. [Link]

-

Zhou, T., Ross, D. G., DeVito, M. J., & Crofton, K. M. (2001). Effects of Short-Term in Vivo Exposure to Polybrominated Diphenyl Ethers on Thyroid Hormones and Hepatic Enzyme Activities in Weanling Rats. Toxicological Sciences, 61(1), 76–82. [Link]

-

Dingemans, M. M. L., Heusinkveld, H. J., de Groot, A., Bergman, Å., van den Berg, M., & Westerink, R. H. S. (2010). Evoked Calcium Increase by Hydroxylated PBDEs in PC12 Cells. Toxicological Sciences, 114(2), 302-309. [Link]

-

Dingemans, M. M., van den Berg, M., & Westerink, R. H. (2011). Neurotoxicity of brominated flame retardants: (in)direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental health perspectives, 119(7), 900–907. [Link]

-

Allen, J. L., Liu, X., Pelch, K. E., & Thayer, K. A. (2014). Dose-response assessment for developmental toxicity. II. Comparison of generic benchmark dose estimates with no observed adverse effect levels. Toxicology and applied pharmacology, 276(3), 163–175. [Link]

-

Schreiber, T., Gassmann, K., Götz, C., Hübenthal, U., Moors, M., Krause, G., ... & Fritsche, E. (2010). Polybrominated diphenyl ethers induce developmental neurotoxicity in a human in vitro model: evidence for endocrine disruption. Environmental health perspectives, 118(4), 572–578. [Link]

-

Snabaitis, A. K., & Shattock, M. J. (2002). Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart. The Journal of experimental biology, 205(Pt 17), 2631–2641. [Link]

-

Goshi, N., Se-In, S., De la Cruz, S., Schaffer, D. V., & Lein, P. J. (2024). A primary rat neuron-astrocyte-microglia tri-culture model for studying mechanisms of neurotoxicity. Frontiers in Toxicology, 6, 1368172. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

Kamata, H., Honda, S., Maeda, S., Chang, L., Hirata, H., & Karin, M. (2005). Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways?. Journal of signal transduction, 2016, 7926395. [Link]

-

Son, S. M., Kim, H. G., & Choi, K. C. (2016). Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways?. Journal of signal transduction, 2016, 7926395. [Link]

-

European Union Reference Laboratory for POPs. (2022). Guidance Document on the Determination of Organobromine Contaminants ANNEX A. [Link]

-

McDade, T. W., Williams, S. R., & Snodgrass, J. J. (2022). A state-of-the-science review and guide for measuring environmental exposure biomarkers in dried blood spots. Environmental health perspectives, 130(8), 85001. [Link]

-

Goodman, J. E. (2009). Neurodevelopmental effects of decabromodiphenyl ether (BDE-209) and implications for the reference dose. Regulatory toxicology and pharmacology : RTP, 54(1), 91–104. [Link]

-

Poma, G., Yi, T., Gaggini, M., & Covaci, A. (2020). A novel method for quantification of decabromodiphenyl ether in plastics without sample preparation using direct insertion probe. Talanta, 219, 121272. [Link]

-

Yang, Y., Yang, K., Wu, J., Chen, Y., Chen, J., & Chen, J. (2021). DNA repair and cholesterol-mediated drug efflux induce dose-dependent chemoresistance in nutrient-deprived neuroblastoma cells. Cell reports, 35(4), 109043. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Determination of polybrominated diphenyl ethers in serum using isotope internal standard-gas chromatography-high resolution dual-focus magnetic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DEVELOPMENTAL NEUROTOXICITY OF POLYBROMINATED DIPHENYL ETHER (PBDE) FLAME RETARDANTS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental neurotoxicity of polybrominated diphenyl ether (PBDE) flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Developmental PBDE exposure impairs histamine release from mast cells by altering granule maturation and calcium signaling in adult male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Review of the Association between Exposure to Flame Retardants and Thyroid Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Polybrominated Diphenyl Ether Exposure and Thyroid Function Tests in North American Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 15. Neurotoxicity of PBDEs on the Developing Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Primary neurons in culture and neuronal cell lines for in vitro neurotoxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

bioaccumulation and metabolism of 2,2',4-tribromodiphenyl ether in wildlife

An In-Depth Technical Guide to the Bioaccumulation and Metabolism of 2,2',4-Tribromodiphenyl Ether (BDE-28) in Wildlife

Abstract

2,2',4-Tribromodiphenyl ether (BDE-28), a congener of the polybrominated diphenyl ether (PBDE) class of flame retardants, is a persistent and bioaccumulative environmental contaminant frequently detected in wildlife.[1] Due to its lipophilic nature, BDE-28 readily accumulates in fatty tissues, biomagnifying through aquatic and terrestrial food webs. Its toxicological profile, including potential neurotoxicity and endocrine disruption, necessitates a thorough understanding of its fate in biological systems.[1][2][3] This technical guide provides a comprehensive overview of the bioaccumulation and metabolism of BDE-28 in diverse wildlife species. We explore the primary metabolic pathways—cytochrome P450-mediated hydroxylation and reductive debromination—and discuss the significant species-specific differences in metabolic capacity, which are critical for ecological risk assessment. Furthermore, this guide details the gold-standard analytical methodologies for the quantification of BDE-28 and its metabolites in complex biological matrices, providing researchers with a framework for robust experimental design and data interpretation.

Introduction to 2,2',4-Tribromodiphenyl Ether (BDE-28)

Polybrominated diphenyl ethers (PBDEs) are a class of additive flame retardants historically used in a vast array of consumer and industrial products, including electronics, textiles, and plastics, to reduce flammability.[1] BDE-28 is a lower-brominated congener found in commercial "PentaBDE" mixtures. Although many PBDE mixtures have been phased out or banned under international agreements like the Stockholm Convention, their environmental persistence and presence in legacy products result in continued release into the environment.[4][5]

Like other PBDEs, BDE-28 is chemically stable, lipophilic (high octanol-water partition coefficient, log Kₒw), and resistant to degradation, leading to its ubiquitous distribution in sediment, air, water, and biota.[2][3][6] Its accumulation in wildlife is a significant concern, as studies have linked PBDE exposure to adverse health effects, including disruptions to the thyroid hormone system, neurodevelopmental deficits, and impaired reproduction in fish, birds, and mammals.[2][7][8][9]

Bioaccumulation of BDE-28 in Wildlife

Mechanisms of Uptake and Trophic Transfer

The primary route of BDE-28 exposure for most wildlife is dietary intake. Due to its high lipophilicity, BDE-28 partitions from the environment into the lipid-rich tissues of organisms at the base of the food web, such as invertebrates and small fish.[3] As these organisms are consumed by predators, the contaminant is transferred up the food chain, leading to progressively higher concentrations at higher trophic levels—a process known as biomagnification.[10][11] Lower-brominated congeners like BDE-28 are often more bioavailable and have a higher potential to bioaccumulate compared to their higher-brominated counterparts.[2][11]

Factors Influencing Bioaccumulation

Several factors dictate the extent of BDE-28 accumulation in an organism:

-

Trophic Level: Organisms at the top of the food web, such as marine mammals, predatory birds, and large fish, generally exhibit the highest concentrations.[9]

-

Age and Sex: Older animals often have higher contaminant loads due to a longer period of accumulation. In some species, females can reduce their body burden by transferring lipophilic contaminants to their offspring during gestation and lactation.[3][8]

-

Tissue Type: BDE-28 concentrations are highest in tissues with high lipid content, such as adipose (fat), blubber, liver, and skin, and lowest in muscle tissue.[10][12]

-

Metabolic Capacity: An organism's ability to metabolize and excrete BDE-28 plays a crucial role in determining its net accumulation. Species with more efficient metabolic pathways will have lower body burdens.[13][14]

Comparative Bioaccumulation Data in Wildlife

The following table summarizes representative concentrations of BDE-28 found in various wildlife species, illustrating its widespread distribution and tendency to accumulate in different tissues.

| Species Category | Species Example | Tissue | BDE-28 Concentration (ng/g lipid weight) | Reference |

| Fish | Common Carp (Cyprinus carpio) | Liver | ~5-15 | [15] |

| Freshwater Fish (Various) | Muscle | 2.36 - 85.81 (ΣPBDEs) | [16] | |

| Reptiles | Striped Keelback Snake | Whole Body | 53 - 5200 (ΣPBDEs, size-dependent) | [3] |

| Birds | Chicken (Gallus gallus domesticus) | Adipose, Skin | High preferential deposition | [12] |

| Marine Mammals | Beluga Whale (Delphinapterus leucas) | Blubber | ~1-10 | [17] |

| Harbor Seal (Phoca vitulina) | Blubber | Rapidly increasing levels (ΣPBDEs) |

Note: Concentrations are highly variable based on location, age, and specific population.

Metabolism and Biotransformation of BDE-28

The biotransformation of BDE-28 in wildlife primarily follows two distinct pathways: oxidative metabolism, which adds functional groups to facilitate excretion, and reductive debromination, which removes bromine atoms. The efficiency and preference for these pathways vary significantly among species.[13]

Overview of Metabolic Pathways

The following diagram illustrates the principal metabolic transformations that BDE-28 can undergo in wildlife.

Oxidative Metabolism via Cytochrome P450 (CYP) Enzymes

The primary Phase I metabolic pathway for BDE-28 is oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, primarily in the liver.[18][19] This process involves the insertion of a hydroxyl (-OH) group onto the diphenyl ether structure, forming hydroxylated PBDEs (OH-PBDEs).[20]

Causality: The purpose of this hydroxylation is to increase the water solubility of the lipophilic BDE-28 molecule, making it a suitable substrate for Phase II conjugation enzymes (e.g., UGTs, SULTs).[21] The resulting conjugated metabolites are more readily excreted from the body in urine or feces. The specific position of hydroxylation is determined by the steric and electronic properties of the BDE congener and the specific CYP isozyme involved.

In vitro studies with liver microsomes from various species have implicated several CYP families in PBDE metabolism:

-

CYP2B Family: Enzymes like CYP2B6 (in humans) have shown high activity towards metabolizing certain PBDE congeners.[20] Orthologous enzymes are critical for metabolism in wildlife.

-

CYP1A Family: This family is well-known for metabolizing planar aromatic hydrocarbons and has been shown to be involved in the biotransformation of lower-brominated PBDEs in fish.[22]

-

CYP3A Family: These enzymes also contribute to the oxidative metabolism of PBDEs.[22]

Reductive Debromination

Reductive debromination is the process by which bromine atoms are removed from the PBDE molecule. This can lead to the formation of lower-brominated diphenyl ethers.[23] For example, BDE-28 (a tri-BDE) could be debrominated to form di-BDEs.

Significance: This pathway is of high toxicological concern because the resulting lower-brominated products can be more toxic and bioaccumulative than the parent congener.[24][25] While this process has been extensively documented in anaerobic microorganisms in sediments and sewage sludge,[4][6][24][25] evidence suggests it may also occur in vivo, potentially within the anaerobic environment of the gut microbiome.

Species-Specific Metabolic Differences

The capacity to metabolize BDE-28 varies dramatically across wildlife taxa, which is a key determinant of its bioaccumulation potential and toxicity.

-

Fish: Many fish species exhibit a limited capacity to metabolize PBDEs via oxidation.[13] For instance, in vitro studies using liver fractions from crucian carp showed no formation of hydroxylated metabolites from BDE-47, a structurally similar congener, suggesting that oxidative pathways are hindered.[22][26] This poor metabolic capability contributes to the high bioaccumulation of PBDEs observed in many fish species.

-

Birds: Birds, such as chickens, have demonstrated a more robust ability to metabolize PBDEs. Studies have shown that chickens can metabolize BDE-47 through oxidation, debromination, and a combination of both pathways.[12]

-

Marine Mammals: Marine mammals appear to have some capacity for PBDE metabolism. In vitro studies using beluga whale liver microsomes demonstrated significant depletion (metabolism) of BDE-28, whereas other, more highly brominated congeners were more persistent.[14] This suggests that lower-brominated congeners like BDE-28 are more susceptible to metabolic transformation in these species.

Causality: These species-specific differences are primarily attributed to variations in the expression levels and catalytic activities of CYP enzyme orthologs. An animal that expresses a highly active form of a CYP enzyme effective at metabolizing BDE-28 will accumulate less of the compound than a species with lower enzymatic activity.[13]

Analytical Methodologies

Accurate quantification of BDE-28 in complex biological samples is essential for exposure and risk assessment. The gold-standard approach relies on gas chromatography coupled with mass spectrometry (GC-MS), often in tandem (GC-MS/MS) for enhanced selectivity and sensitivity.[1]

Core Principles: Isotope Dilution and Mass Spectrometry

Trustworthiness: To ensure the highest accuracy and account for analyte loss during the extensive sample preparation process, isotope dilution is the required quantification technique.[1] This involves spiking the sample with a known amount of a stable, isotopically labeled internal standard (e.g., ¹³C-BDE-28) at the very beginning of the procedure. Because the labeled standard behaves almost identically to the native BDE-28 throughout extraction and cleanup, the ratio of the native analyte to the labeled standard in the final analysis allows for precise calculation of the original concentration, correcting for any procedural losses.

Detailed Protocol: Analysis of BDE-28 in Biological Tissues

This protocol provides a self-validating workflow for the extraction, cleanup, and analysis of BDE-28 from lipid-rich tissues like liver or adipose.

1. Sample Preparation and Fortification:

- Homogenize a pre-weighed aliquot of tissue (e.g., 1-2 grams).

- Crucial Step (Quantification): Add a known quantity of ¹³C-labeled BDE-28 internal standard to the homogenate.

- Add a surrogate standard (a non-target PBDE congener) to monitor procedural efficiency.

2. Extraction:

- Mix the fortified homogenate with a drying agent like sodium sulfate to remove water.

- Extract lipids and target analytes using a nonpolar solvent system, such as a hexane:dichloromethane (DCM) mixture. This can be performed using accelerated solvent extraction (ASE) or traditional Soxhlet extraction for 18-24 hours.[1]

3. Lipid Removal and Cleanup:

- Rationale: Biological extracts contain high amounts of lipids that interfere with GC-MS analysis. These must be removed.

- Perform a multi-step cleanup. A common method is to use a glass column packed with activated silica gel.[1]

- Apply the concentrated extract to the top of the column.

- Elute with a sequence of solvents of increasing polarity. A non-polar solvent like hexane will elute interfering lipids, while a slightly more polar mixture (e.g., hexane:DCM) will elute the BDE-28 and other PBDEs.[1] For some samples, an additional acid-impregnated silica gel step may be needed to destroy remaining lipids.[2]

4. Concentration and Solvent Exchange:

- Carefully concentrate the cleaned extract under a gentle stream of nitrogen.

- Exchange the solvent to a final volume of a suitable high-purity solvent (e.g., isooctane) for GC-MS analysis.

5. Instrumental Analysis (GC-MS/MS):